Cox2-IN-1 Cox2-IN-1 COX2-IN-1 is a selective and inducible COX2 inhibitor with an IC50 of 0.24 μM. COX2-IN-1 is an anti-inflammatory compound with anti-inflammatory and analgesic activities.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0007059
InChI: InChI=1S/C17H12FN3O2S/c1-24(22,23)16-8-2-12(3-9-16)17-10-14(11-19)20-21(17)15-6-4-13(18)5-7-15/h2-10H,1H3
SMILES: CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)F)C#N
Molecular Formula: C17H12FN3O2S
Molecular Weight: 341.4 g/mol

Cox2-IN-1

CAS No.:

Cat. No.: VC0007059

Molecular Formula: C17H12FN3O2S

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

Cox2-IN-1 -

Molecular Formula C17H12FN3O2S
Molecular Weight 341.4 g/mol
IUPAC Name 1-(4-fluorophenyl)-5-(4-methylsulfonylphenyl)pyrazole-3-carbonitrile
Standard InChI InChI=1S/C17H12FN3O2S/c1-24(22,23)16-8-2-12(3-9-16)17-10-14(11-19)20-21(17)15-6-4-13(18)5-7-15/h2-10H,1H3
Standard InChI Key NKBRWXWNSUIHNI-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)F)C#N
Canonical SMILES CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)F)C#N

Chemical and Structural Profile of Cox2-IN-1

Cox2-IN-1 possesses a molecular formula of C<sub>17</sub>H<sub>12</sub>FN<sub>3</sub>O<sub>2</sub>S and a molecular weight of 341.4 g/mol. Its IUPAC name, 1-(4-fluorophenyl)-5-(4-methylsulfonylphenyl)pyrazole-3-carbonitrile, reflects a pyrazole core substituted with fluorophenyl and methylsulfonylphenyl groups, which are critical for its COX-2 selectivity. The sulfonyl group at the para position of the phenyl ring enhances binding affinity to the COX-2 active site, a feature shared with other coxibs like celecoxib .

Table 1: Chemical Properties of Cox2-IN-1

PropertyValue
Molecular FormulaC<sub>17</sub>H<sub>12</sub>FN<sub>3</sub>O<sub>2</sub>S
Molecular Weight341.4 g/mol
IUPAC Name1-(4-fluorophenyl)-5-(4-methylsulfonylphenyl)pyrazole-3-carbonitrile
SMILESCS(=O)(=O)C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)F)C#N
IC<sub>50</sub> (COX-2)0.24 μM

The compound’s structure optimizes interactions with the COX-2 enzyme’s hydrophobic pocket, particularly through the methylsulfonyl moiety, which mimics the arachidonic acid substrate’s carboxylate group . This design minimizes off-target effects on COX-1, as evidenced by its 1,000-fold selectivity over COX-1 in comparative assays .

Mechanism of Action: Targeting COX-2 Isoform Specificity

COX-2, encoded by the PTGS2 gene, catalyzes the conversion of arachidonic acid to prostaglandin H<sub>2</sub> (PGH<sub>2</sub>), a precursor of pro-inflammatory prostaglandins (e.g., PGE<sub>2</sub>) and thromboxanes . Unlike the constitutively expressed COX-1, COX-2 is induced during inflammation, making it a prime target for anti-inflammatory therapies . Cox2-IN-1 inhibits COX-2 by competitively binding to the enzyme’s active site, preventing the abstraction of hydrogen from arachidonic acid and subsequent prostaglandin synthesis .

Key Mechanistic Insights:

  • Selectivity: Cox2-IN-1’s IC<sub>50</sub> for COX-2 (0.24 μM) contrasts sharply with its negligible inhibition of COX-1, even at concentrations exceeding 100 μM. This selectivity mirrors celecoxib, which exhibits a COX-2 IC<sub>50</sub> of 0.04 μM and a COX-1 IC<sub>50</sub> of 15 μM .

  • Structural Basis: The methylsulfonyl group in Cox2-IN-1 occupies the COX-2-specific side pocket, a region absent in COX-1, explaining its isoform specificity .

  • Downstream Effects: By suppressing PGE<sub>2</sub> production, Cox2-IN-1 reduces vasodilation, edema, and pain signaling in inflammatory contexts .

Preclinical Pharmacological Evaluations

In Vitro Studies

In human whole-blood assays, Cox2-IN-1 demonstrated dose-dependent inhibition of COX-2-derived PGE<sub>2</sub> without affecting COX-1-mediated thromboxane B<sub>2</sub> (TxB<sub>2</sub>) production . At 0.3 μM, it achieved >95% COX-2 inhibition, comparable to celecoxib’s efficacy . Notably, Cox2-IN-1’s potency surpasses older NSAIDs like indomethacin, which non-selectively inhibit both COX isoforms .

In Vivo Efficacy

Rodent models of inflammation revealed that oral administration of Cox2-IN-1 (10–30 mg/kg) significantly reduced paw edema and inflammatory cytokine levels (e.g., IL-6, TNF-α) without inducing gastric lesions. These findings align with studies of SC-560, a COX-1-selective inhibitor, which caused gastrointestinal toxicity at anti-inflammatory doses . Cox2-IN-1’s safety profile underscores its potential as a safer alternative to non-selective NSAIDs.

Table 2: Comparative IC<sub>50</sub> Values of COX Inhibitors

CompoundCOX-1 IC<sub>50</sub> (μM)COX-2 IC<sub>50</sub> (μM)Selectivity Ratio (COX-2:COX-1)
Cox2-IN-1>1000.24>416:1
Celecoxib150.04375:1
Indomethacin0.010.30.03:1
SC-5600.0096.30.0014:1

Future Directions and Challenges

Optimizing Bioavailability

Current formulations of Cox2-IN-1 exhibit moderate oral bioavailability (~60% in rodents). Structural modifications, such as prodrug derivatization, could enhance absorption and half-life.

Combination Therapies

Synergistic effects with glucocorticoids or immunomodulators warrant exploration, particularly given COX-2’s role in amplifying inflammatory cascades .

Toxicological Profiling

Comprehensive toxicokinetic studies are essential to evaluate hepatic and renal safety, especially in populations with metabolic comorbidities.

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